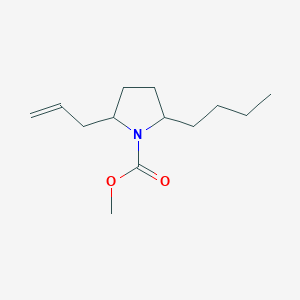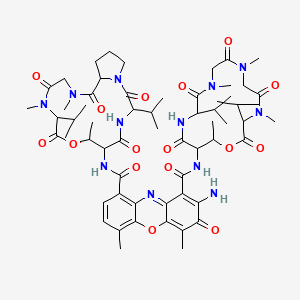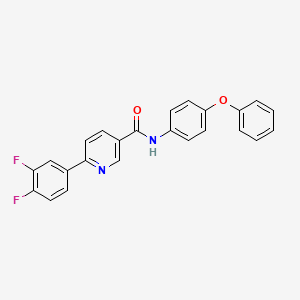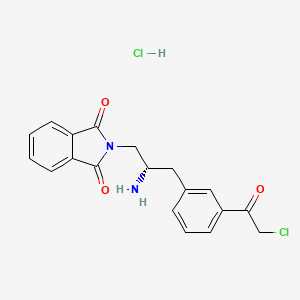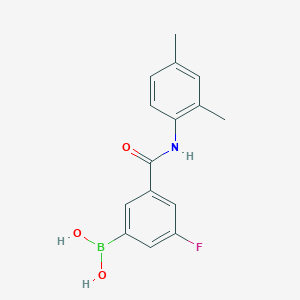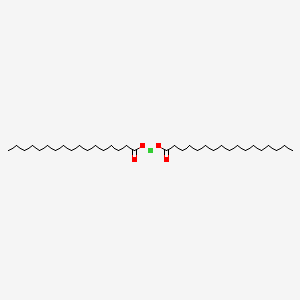
Barium heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium heptadecanoate is a chemical compound with the formula C34H66BaO4. It is a barium salt of heptadecanoic acid, also known as margaric acid. This compound is part of the class of barium carboxylates, which are known for their applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium heptadecanoate can be synthesized through a reaction between heptadecanoic acid and barium hydroxide. The reaction typically involves dissolving heptadecanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where heptadecanoic acid and barium hydroxide are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through filtration and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Barium heptadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Reagents like halogens or other nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and heptadecanoic acid derivatives.
Substitution: Various substituted barium carboxylates depending on the reagents used.
Applications De Recherche Scientifique
Barium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of barium heptadecanoate involves its interaction with molecular targets such as enzymes and receptors. The barium ion can bind to specific sites on these targets, altering their activity and function. The heptadecanoate group can also interact with lipid membranes, affecting their structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium stearate (C36H70BaO4): Similar to barium heptadecanoate but with a longer carbon chain.
Barium palmitate (C32H62BaO4): Similar structure but with a shorter carbon chain.
Barium oleate (C36H66BaO4): Contains an unsaturated carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain barium carboxylates may not be effective.
Propriétés
Numéro CAS |
2636-18-2 |
|---|---|
Formule moléculaire |
C34H66BaO4 |
Poids moléculaire |
676.2 g/mol |
Nom IUPAC |
barium(2+);heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clé InChI |
SKNHKEHTGOJLQL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
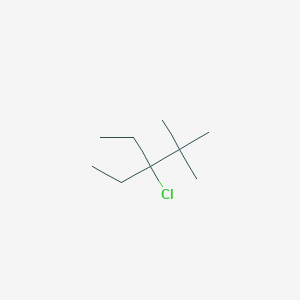
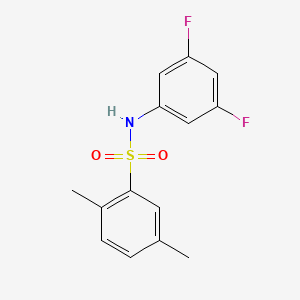
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
